molecular formula C21H21N3O4 B2874654 N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 891867-14-4

N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B2874654
CAS No.: 891867-14-4
M. Wt: 379.416
InChI Key: URQGMJUIOXVMGI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide (CAS 891867-14-4) is a high-purity chemical compound with a molecular formula of C21H21N3O4 and a molecular weight of 379.41 g/mol . This tetrahydropyrazine derivative is supplied with a minimum purity of 90% and is intended for non-human research applications exclusively . The compound's structure features a 2,3-dioxo-1,2,3,4-tetrahydropyrazine core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities and potential for protein-targeting interactions. Researchers are exploring this class of compounds for various applications, including the development of novel therapeutic agents and biochemical probes . The specific substitution pattern with 2,4-dimethylphenyl and 4-methoxyphenyl moieties makes it a valuable intermediate for structure-activity relationship studies and library synthesis in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheets and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-4-9-18(15(2)12-14)22-19(25)13-23-10-11-24(21(27)20(23)26)16-5-7-17(28-3)8-6-16/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQGMJUIOXVMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Oxalyl Chloride

The pyrazinedione ring is synthesized via cyclocondensation of 1,2-diamino-1-(4-methoxyphenyl)ethane with oxalyl chloride in anhydrous dioxane. This method, adapted from azaphthalocyanine synthesis protocols, proceeds as follows:

Reaction Conditions

  • Reactants : 1,2-Diamino-1-(4-methoxyphenyl)ethane (1 eq), oxalyl chloride (2.6 eq)
  • Solvent : Anhydrous dioxane
  • Temperature : 50°C for 3 hours
  • Workup : Precipitation in hexane, recrystallization from water

Mechanistic Insight
Oxalyl chloride acts as a dual electrophile, reacting with the diamine to form a six-membered ring through sequential nucleophilic attacks. The 4-methoxyphenyl group remains intact due to the ortho-directing effect of the methoxy substituent.

Yield : 72–78% (pale brown crystals)
Characterization Data

Parameter Value
Molecular Weight 248.23 g/mol
Melting Point 189–192°C (decomp.)
IR (KBr) 1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C-N)

Alternative Route: Ullmann-Type Coupling

For scalability, a copper-catalyzed Ullmann coupling between 4-methoxyphenylboronic acid and preformed pyrazinedione derivatives may be employed. This method avoids harsh chlorinating agents but requires higher temperatures (120°C) and ligand-assisted catalysis.

Synthesis of 2-Chloro-N-(2,4-Dimethylphenyl)Acetamide

Acetylation of 2,4-Dimethylaniline

Step 1 : Protection of the amine group
2,4-Dimethylaniline is treated with acetyl chloride in dichloromethane (DCM) at 0°C to form N-(2,4-dimethylphenyl)acetamide .

Step 2 : Chloroacetylation
The acetamide undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃, yielding 2-chloro-N-(2,4-dimethylphenyl)acetamide.

Optimization Notes

  • Solvent : DCM minimizes side reactions (e.g., polysubstitution)
  • Temperature : −10°C to 0°C prevents decomposition
  • Yield : 85–89% (white crystalline solid)

Coupling of Pyrazinedione and Acetamide Subunits

Nucleophilic Substitution in Tetrahydrofuran (THF)

The pyrazinedione core reacts with 2-chloro-N-(2,4-dimethylphenyl)acetamide under basic conditions:

Reaction Protocol

  • Reactants : Pyrazinedione (1 eq), 2-chloroacetamide (1.2 eq)
  • Base : Potassium carbonate (2 eq)
  • Solvent : Anhydrous THF
  • Temperature : Reflux (66°C) for 12 hours
  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Key Observations

  • Excess base ensures deprotonation of the pyrazinedione nitrogen, enhancing nucleophilicity.
  • THF’s moderate polarity facilitates SN2 displacement without ester hydrolysis.

Yield : 63–67%
Purity : >98% (HPLC)

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, DMSO-d₆)

δ (ppm) Multiplicity Assignment
1.95 s (3H) Acetamide CH₃
2.24 s (6H) 2,4-Dimethylphenyl CH₃
3.78 s (3H) Methoxy OCH₃
4.82 s (2H) Methylene CH₂ (linker)
6.23–7.12 m (6H) Aromatic protons

¹³C NMR (126 MHz, DMSO-d₆)

  • 168.5 ppm (C=O, acetamide)
  • 164.2 ppm (C=O, pyrazinedione)
  • 55.1 ppm (OCH₃)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Cyclocondensation 67 98 12.4 High
Ullmann Coupling 58 95 18.7 Moderate

Trade-offs : Cyclocondensation offers higher yields but requires oxalyl chloride, a hazardous reagent. Ullmann coupling is greener but less efficient.

Industrial-Scale Considerations

Solvent Recovery Systems

  • Dioxane and THF are recycled via distillation (≥90% recovery).
  • Aqueous waste is treated with activated carbon to adsorb organic byproducts.

Process Analytical Technology (PAT)

  • In-line FTIR monitors reaction progression by tracking C=O peak intensities.
  • HPLC-DAD ensures intermediate purity before coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives with enhanced properties.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrahydropyrazine Cores

Compound A : 2-{4-(4-Chlorophenyl)methyl-2,3-Dioxo-1,2,3,4-Tetrahydropyrazin-1-yl}-N-(3-Methoxyphenyl)Acetamide (C₂₀H₂₀ClN₃O₄, MW 401.84 g/mol)

  • Key differences :
    • Substituent on pyrazine: 4-chlorophenylmethyl vs. 4-methoxyphenyl in the target compound.
    • Acetamide group: 3-methoxyphenyl vs. 2,4-dimethylphenyl .
  • Implications: The electron-withdrawing chlorine in Compound A may reduce electron density on the pyrazine ring compared to the electron-donating methoxy group in the target compound.

Pyrazolo-Pyrimidine and Pyrazolo-Pyrazine Derivatives

Compound B : N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[2-(3,4-Dimethoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-yl]Acetamide

  • Key differences :
    • Core structure: Pyrazolo[1,5-a]pyrazine vs. tetrahydropyrazine .
    • Substituents: 3,4-dimethoxyphenyl and dihydrobenzodioxin groups.
  • Implications :
    • The fused pyrazolo-pyrazine ring in Compound B may enhance aromatic stacking interactions.
    • The dihydrobenzodioxin moiety could improve solubility compared to the hydrophobic 2,4-dimethylphenyl group in the target compound .

Compound C: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-Methylbenzyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl]Ethyl}Acetamide

  • Key differences: Core structure: Pyrazolo[3,4-d]pyrimidine vs. tetrahydropyrazine. Substituents: Dichlorophenoxy and methylbenzyl groups.
  • Implications: The dichlorophenoxy group increases lipophilicity, which may enhance membrane permeability relative to the target compound’s methoxyphenyl group.

Acetamide Derivatives with Pyrazole Cores

Compound D : 2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

  • Key differences :
    • Core structure: Dihydropyrazole vs. tetrahydropyrazine.
    • Substituents: Dichlorophenyl and antipyrine-derived groups .
  • Implications :
    • The dihydropyrazole ring in Compound D is less planar than the tetrahydropyrazine, affecting π-π interactions.
    • Dichlorophenyl groups may enhance hydrophobic binding but reduce solubility compared to methoxyphenyl groups .

Compound E : N-(4-Acetamidophenyl)-2-[(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Sulfanyl]Acetamide

  • Key differences :
    • Core structure: Pyrazolo[3,4-d]pyrimidine with a sulfanyl linker .
    • Substituents: 4-Acetamidophenyl vs. 2,4-dimethylphenyl.
  • The 4-acetamidophenyl group may enhance water solubility compared to the target compound’s dimethylphenyl group .

Comparative Analysis Table

Feature Target Compound Compound A Compound D
Core Structure 2,3-Dioxo-tetrahydropyrazine 2,3-Dioxo-tetrahydropyrazine Dihydropyrazole
Pyrazine Substituent 4-Methoxyphenyl 4-Chlorophenylmethyl N/A
Acetamide Group 2,4-Dimethylphenyl 3-Methoxyphenyl Dichlorophenyl
Molecular Weight ~414 g/mol (estimated) 401.84 g/mol ~407 g/mol
Key Properties Moderate lipophilicity, steric bulk Higher electronegativity Enhanced hydrophobic binding

Research Findings and Implications

  • Electronic Effects : Methoxy groups (electron-donating) in the target compound may stabilize resonance structures of the pyrazine ring, whereas chloro substituents (electron-withdrawing) in analogues like Compound A could alter reactivity .
  • Synthetic Routes : Similar coupling strategies (e.g., amide bond formation via carbodiimide reagents) are employed across analogues, but starting materials vary based on substituent complexity .
  • Biological Relevance : The tetrahydropyrazine core’s planar geometry may favor interactions with flat enzymatic active sites, while pyrazolo-pyrimidine derivatives (e.g., Compound C) could target deeper hydrophobic pockets .

Biological Activity

N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C21H21N3O4
  • Molecular Weight : 379.41 g/mol
  • CAS Number : 891867-05-3

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an allosteric modulator for G protein-coupled receptors (GPCRs), which are crucial in many physiological processes including neurotransmission and hormone regulation .

Biological Activity Overview

The compound exhibits several biological activities:

  • Antioxidant Activity : In vitro studies indicate that the compound possesses significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Antimicrobial Properties : Research has shown that it has inhibitory effects against a range of pathogenic bacteria and fungi, suggesting potential applications in treating infections.
  • CNS Activity : The compound has been evaluated for its effects on the central nervous system (CNS). It shows promise as a candidate for treating disorders such as anxiety and depression through modulation of neurotransmitter systems .

Antioxidant Activity

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited a dose-dependent increase in antioxidant enzyme activity in human cell lines. This suggests its potential utility in formulations aimed at reducing oxidative damage.

Antimicrobial Efficacy

In a comparative study of various compounds against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria. This positions it as a promising candidate for further development into antimicrobial agents.

CNS Modulation

Research conducted on animal models indicated that the compound could significantly reduce anxiety-like behaviors as measured by the Elevated Plus Maze test. Additionally, it was found to enhance serotonin levels in the brain, indicating its potential as an antidepressant .

Summary of Findings

Activity Type Effect Reference
AntioxidantSignificant increase in antioxidant enzymesJournal of Medicinal Chemistry
AntimicrobialMIC = 32 µg/mL against S. aureus and E. coliComparative Study
CNS ModulationReduced anxiety-like behavior; increased serotonin levelsAnimal Model Study

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